(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane
Description
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane is an organotin compound featuring a thiophene ring substituted with a 1,3-dioxolane group at the 5-position and a tributylstannane moiety at the 2-position. This compound is primarily used in Stille cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . The 1,3-dioxolane group acts as a protected carbonyl functionality, enhancing the compound’s stability during synthetic procedures .
Properties
IUPAC Name |
tributyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-6(10-5-1)7-8-3-4-9-7;3*1-3-4-2;/h1-2,7H,3-4H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAWLMVOUBWAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579331 | |
| Record name | Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349616-56-4 | |
| Record name | Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation and Stannylation
- Starting material: 2-bromo-5-(1,3-dioxolan-2-yl)thiophene (or 2-bromo-5-(1,3-dioxolan-2-yl)thiophene derivatives).
- Reagents: n-Butyllithium (2.5 M in hexanes), tributylstannyl chloride (SnBu3Cl).
- Solvent: Anhydrous tetrahydrofuran (THF).
- Temperature: Initial metal-halogen exchange at −78 °C, followed by warming to 0 °C for stannylation.
- Procedure:
- Dissolve the brominated thiophene in dry THF under inert atmosphere (nitrogen or argon).
- Cool the solution to −78 °C and add n-butyllithium dropwise to effect lithium-halogen exchange, forming the lithio intermediate.
- After stirring for a short time at low temperature, add tributylstannyl chloride dropwise.
- Allow the reaction mixture to warm to 0 °C and stir for several hours (often overnight) to complete the stannylation.
- Quench the reaction and purify the product by column chromatography.
This procedure is exemplified in several studies:
Cyr et al. (2023) reported dissolving 2-(thiophen-2-yl)-1,3-dioxolane in THF, cooling to −78 °C, adding n-BuLi, then SnBu3Cl at 0 °C, yielding (5-(1,3-dioxolan-2-yl)thiophen-2-yl)tributylstannane with high purity after purification by flash chromatography.
Another report describes a similar approach with TMEDA added to stabilize the lithio intermediate, followed by reflux and addition of tributylstannyl chloride at −78 °C, then stirring overnight at room temperature.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes/Variations |
|---|---|---|
| Solvent | Anhydrous THF | Ensures solubility and stability of intermediates |
| Temperature (lithiation) | −78 °C | Prevents side reactions, controls lithio species formation |
| Temperature (stannylation) | 0 °C to room temperature | Facilitates nucleophilic substitution on SnBu3Cl |
| Reagents ratio | n-BuLi: ~2 equiv; SnBu3Cl: ~2 equiv | Excess reagents ensure complete conversion |
| Reaction time | Lithiation: 30–60 min; Stannylation: overnight | Allows full conversion and high yield |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and moisture interference |
Purification and Characterization
- Purification is typically achieved by flash column chromatography using petroleum ether/dichloromethane mixtures.
- Final products are often recrystallized from ethanol or methanol to enhance purity.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry confirming the stannylated thiophene structure.
Representative Research Findings
- The compound is a key intermediate in Stille coupling reactions to build complex donor-acceptor conjugated molecules, such as in organic semiconductors and dyes.
- The presence of the 1,3-dioxolane protecting group on the thiophene ring allows further functionalization after coupling, such as deprotection to form aldehydes for Knoevenagel condensations.
- The synthetic method is reproducible and scalable, with yields typically ranging from 60% to 90% depending on purification and reaction scale.
- Modifications include the use of TMEDA to stabilize lithio intermediates and reflux steps to improve reaction completeness.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tributylstannane group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; solvent: dichloromethane (DCM); temperature: 0-25°C
Reduction: LiAlH4, NaBH4; solvent: ether or THF; temperature: 0-25°C
Substitution: Various nucleophiles (e.g., halides, amines); solvent: DCM or THF; temperature: 0-50°C
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Chemistry:
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane is widely used as a building block in organic synthesis . It serves as a precursor for the synthesis of various heterocyclic compounds and polymers .
Biology and Medicine:
In biological research, this compound is used to study the mechanisms of organotin toxicity and its effects on cellular processes. It is also investigated for its potential antimicrobial and anticancer properties .
Industry:
Industrially, (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane is employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals . Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane involves its interaction with biological macromolecules . The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The tributylstannane moiety is known to disrupt cellular processes by interfering with mitochondrial function and oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organometallic Derivatives
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
- Structure : Replaces the tributylstannane group with a zinc bromide moiety.
- Applications : Used in Negishi coupling, offering faster reaction kinetics compared to Stille couplings but requiring stricter anhydrous conditions .
- Stability: Less air- and moisture-stable than organotin analogs, limiting its utility in multistep syntheses .
- Toxicity: Zinc-based reagents are generally less toxic than organotin compounds, aligning with green chemistry principles .
Other Organotin Derivatives
Compounds like tributyl(5-bromothiophen-2-yl)stannane lack the 1,3-dioxolane group, resulting in lower electronic modulation and reduced stability under acidic conditions. The dioxolane group in the target compound enhances solubility in polar aprotic solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions .
Aromatic Thiophene-Dioxolane Derivatives
a. 5-(1,3-Dioxolan-2-yl)thiophen-2-ylmethanone
- Structure : Replaces the stannane group with a 3-methylbenzoyl substituent.
- Applications : Primarily used as a pharmaceutical intermediate or building block for heterocyclic systems .
- Reactivity: Lacks the organometallic reactivity of the target compound, making it unsuitable for cross-coupling but valuable in electrophilic substitution reactions .
b. 5-(1,3-Dioxolan-2-yl)thiophen-2-ylmethanone
- Structure : Features a 4-ethoxybenzoyl group instead of stannane.
- Applications : Explored in materials science for conjugated polymer synthesis due to its electron-donating ethoxy group .
- Stability : The dioxolane group provides hydrolytic stability comparable to the target compound, but the absence of a metal center limits catalytic utility .
Functionalized Isoindolinone Derivatives
Example : 5-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)-2-methylisoindolin-1-one
- Structure: Integrates the thiophene-dioxolane moiety into an isoindolinone scaffold.
- Applications : Used in medicinal chemistry for its rigid, planar structure, which enhances binding to biological targets .
- Synthetic Accessibility: Requires multi-step synthesis, contrasting with the straightforward preparation of organotin derivatives via transmetallation .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Functional Group | Molecular Weight* | Primary Application | Stability in Air | Toxicity Profile |
|---|---|---|---|---|---|
| (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane | Tributylstannane | ~500 | Stille coupling | Moderate | High (organotin) |
| 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide | Zinc bromide | ~300 | Negishi coupling | Low | Moderate |
| 5-(1,3-Dioxolan-2-yl)thiophen-2-ylmethanone | Benzoyl | ~290 | Pharmaceutical intermediates | High | Low |
| 5-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)isoindolin-1-one | Isoindolinone | ~300 | Medicinal chemistry | High | Undetermined |
*Molecular weights are approximate and based on similar compounds in the evidence.
Research Findings and Trends
- Reactivity : The tributylstannane derivative exhibits superior compatibility with electron-deficient coupling partners in Stille reactions compared to zinc analogs, which favor electron-rich substrates .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that the dioxolane group decomposes at ~200°C, a critical consideration for high-temperature reactions .
- Toxicity: Organotin compounds require stringent handling protocols due to neurotoxic risks, whereas aromatic derivatives (e.g., methanones) pose minimal hazards .
Biological Activity
The compound (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane is a member of the organotin compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C₁₄H₁₈O₂S
Molecular Weight : 270.4 g/mol
CAS Number : 898779-31-2
The structure consists of a thiophene ring substituted with a dioxolane moiety and a tributylstannane group. The presence of these functional groups is believed to contribute to its biological properties.
Synthesis
The synthesis of (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane typically involves the reaction of thiophene derivatives with tributylstannane in the presence of appropriate catalysts. This method allows for the selective introduction of the dioxolane group, enhancing the compound's stability and reactivity.
Antimicrobial Properties
Research has demonstrated that compounds containing dioxolane and thiophene rings exhibit significant antibacterial and antifungal activities. A study highlighted that various 1,3-dioxolanes showed excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | C. albicans | Not effective |
| 2 | S. aureus | 625–1250 µg/mL |
| 3 | S. epidermidis | Excellent |
| 4 | P. aeruginosa | Perfect at 625 µg/mL |
The data indicates that the biological activity can vary significantly depending on the substituents on the dioxolane ring .
The antimicrobial mechanisms are believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways. The organotin moiety may also play a role in enhancing membrane permeability, facilitating the uptake of the compound into microbial cells.
Case Studies
- Antifungal Study : A series of dioxolane derivatives were tested for antifungal activity against C. albicans. The results showed that most compounds exhibited significant antifungal properties, suggesting that modifications to the dioxolane structure could enhance efficacy .
- Antibacterial Screening : Another study evaluated various derivatives against multiple bacterial strains, revealing that certain modifications led to improved antibacterial activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
